molecular formula C18H15N5O3 B2593424 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034376-47-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2593424
CAS No.: 2034376-47-9
M. Wt: 349.35
InChI Key: YDEMLHDHMCTCHC-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazolopyrimidine moiety with a chromene carboxamide group. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. Additionally, other methods such as solvent-free conditions using heterogeneous catalysts at controlled temperatures have been explored .

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety.

    Reduction: Reduction reactions can occur at the triazolopyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, reduced, or substituted analogs, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combined triazolopyrimidine and chromene carboxamide structure, which imparts a distinct set of chemical and biological properties. Its ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds, making it a valuable molecule in the field of medicinal chemistry.

Properties

IUPAC Name

2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c24-16(14-8-13-5-1-2-6-15(13)26-17(14)25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMLHDHMCTCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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